REACTION_CXSMILES
|
Br[CH:2](Br)[C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[F:12].Cl.[OH2:15]>C(O)C.[N+]([O-])([O-])=O.[Ag+]>[F:12][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:3]=1[CH:2]=[O:15])[C:7]([OH:9])=[O:8] |f:4.5|
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.19 mol
|
Type
|
reactant
|
Smiles
|
BrC(C1=C(C=C(C(=O)O)C=C1)F)Br
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Name
|
|
Quantity
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90 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.39 mol
|
Type
|
catalyst
|
Smiles
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[N+](=O)([O-])[O-].[Ag+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture is stirred at the same temperature for 45 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
The residue is washed with EtOH
|
Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated to ca. 300 mL
|
Type
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EXTRACTION
|
Details
|
The mixture is extracted twice with ethylacetate (EtOAc)
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
The crystals are collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether/hexane (1:1)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1C=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |